molecular formula C26H17ClF9N3O3 B517428 Afoxolaner CAS No. 1093861-60-9

Afoxolaner

Cat. No.: B517428
CAS No.: 1093861-60-9
M. Wt: 625.9 g/mol
InChI Key: OXDDDHGGRFRLEE-UHFFFAOYSA-N
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Description

Afoxolaner is an insecticide and acaricide belonging to the isoxazoline chemical compound group. It is primarily used in veterinary medicine to control flea and tick infestations in dogs. This compound acts as an antagonist at gamma-aminobutyric acid (GABA) receptors and other ligand-gated chloride channels, leading to hyperexcitation and death of the parasites .

Biochemical Analysis

Biochemical Properties

Afoxolaner acts as an antagonist at GABA-receptors (those gated by the neurotransmitter gamma-aminobutyric acid) and other ligand-gated chloride channels . Isoxazolines, among the chloride channel modulators, bind to a distinct and unique target site within the insect GABA-gated chloride channels, thereby blocking pre-and post-synaptic transfer of chloride ions across cell membranes .

Cellular Effects

This compound’s antagonistic action on GABA-receptors leads to prolonged hyperexcitation, resulting in uncontrolled activity of the central nervous system and death of insects and acarines . In vitro studies have reported that this compound can bind to dopamine and norepinephrine cellular transport receptor systems and the CB1 receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to GABA-receptors and other ligand-gated chloride channels . This binding blocks the transfer of chloride ions across cell membranes, leading to prolonged hyperexcitation and uncontrolled activity of the central nervous system in insects and acarines .

Temporal Effects in Laboratory Settings

This compound has been shown to be efficacious in decreasing the rate of transmission of both D. immitis and L. infantum . Comparison of the pre- and post-treatment period demonstrated that there was a significant difference only in the seasonal incidences of D. immitis infection .

Dosage Effects in Animal Models

At higher doses (100, 300, and 1,000 mg/kg, PO), this compound produced a diuretic effect in rats, reduction in food consumption in rats and rabbits, and vomiting and diarrhea in dogs .

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Transport and Distribution

After being ingested by a dog, this compound is rapidly absorbed into the blood and distributed throughout the whole body of the treated dog . When fleas or ticks bite the dog, they are exposed to the drug and killed during their blood meal .

Subcellular Localization

Given its mode of action, it is likely that this compound interacts with GABA-receptors and other ligand-gated chloride channels located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Afoxolaner is synthesized through a multi-step process involving the formation of the isoxazoline ring and subsequent functionalization. The key steps include:

  • Formation of the isoxazoline ring by reacting a suitable nitrile oxide with an alkene.
  • Introduction of the trifluoromethyl groups and chlorophenyl groups through nucleophilic substitution reactions.
  • Coupling of the isoxazoline intermediate with a naphthalene carboxamide derivative.

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: Afoxolaner undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Afoxolaner has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Fluralaner: Another isoxazoline compound used as an insecticide and acaricide.

    Sarolaner: Similar in structure and function, used for controlling ectoparasites in animals.

    Lotilaner: Also belongs to the isoxazoline group and is used for similar purposes.

Comparison:

This compound stands out due to its rapid onset of action and high efficacy in controlling ectoparasites, making it a valuable tool in veterinary medicine.

Properties

IUPAC Name

4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDDDHGGRFRLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17ClF9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148921
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093861-60-9
Record name Afoxolaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093861-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afoxolaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093861609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afoxolaner
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afoxolaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFOXOLANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02L07H6D0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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